N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide
Description
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The molecule is further functionalized via a propyl linker to a 2,4-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-14-4-2-13(3-5-14)18-8-9-19(27)26(25-18)11-1-10-24-20(28)16-7-6-15(22)12-17(16)23/h2-9,12H,1,10-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCQZHXUZJHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using propyl halides in the presence of a base.
Formation of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the intermediate compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide and related pyridazinone derivatives:
Key Observations:
Substituent Effects: The target compound’s 2,4-difluorobenzamide group introduces electron-withdrawing fluorine atoms, which may improve metabolic stability compared to the chromene-carboxamide derivative in or the acetamide in . Fluorine’s electronegativity could also enhance binding to polar residues in enzymatic pockets. The chromene derivative has a fused aromatic system (chromene), which likely increases lipophilicity and may influence off-target interactions. Its larger molecular weight (435.9 vs. ~418.8) could reduce bioavailability. However, its lower molecular weight (285.34) suggests better solubility and absorption.
Synthetic Accessibility: The target compound and the chromene derivative require multi-step syntheses due to their complex substituents. In contrast, the o-tolyl acetamide has a simpler structure, likely synthesized via direct coupling of the pyridazinone-propylamine with o-tolyl acetic acid.
Therapeutic Potential: Pyridazinone derivatives are known for anti-inflammatory, anticancer, and antimicrobial activities. The 4-chlorophenyl and fluorine substitutions in the target compound suggest optimization for kinase inhibition (e.g., p38 MAPK or JAK kinases), where halogen atoms often occupy hydrophobic pockets .
Biological Activity
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide is a complex organic compound with potential biological activity. Its structure includes a pyridazinone core and a 4-chlorophenyl group, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H18ClF2N3O
- Molecular Weight : 377.83 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : The initial step includes cyclization reactions involving hydrazine derivatives and diketones.
- Electrophilic Substitution : The 4-chlorophenyl group is introduced through electrophilic aromatic substitution.
- Alkylation : The final step involves the alkylation of the pyridazinone core with a propyl chain followed by the introduction of the difluorobenzamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown promising antifungal activity against various pathogenic strains, including Mycobacterium tuberculosis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A related study on triazole derivatives demonstrated selective cytotoxicity against melanoma cells, indicating that compounds with similar scaffolds may inhibit cancer cell proliferation .
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The presence of the pyridazinone core allows for interactions with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
